molecular formula C5H6N6 B096241 [1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine CAS No. 19195-48-3

[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine

Cat. No. B096241
CAS RN: 19195-48-3
M. Wt: 150.14 g/mol
InChI Key: JJNGRGGTMWDXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine, commonly known as TPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPD is a versatile molecule that exhibits various biological activities, making it a promising candidate for drug development.

Mechanism Of Action

TPD exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. TPD has also been shown to bind to the GABA-A receptor, leading to the activation of inhibitory neurotransmission.

Biochemical And Physiological Effects

TPD has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPD has also been shown to increase the levels of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TPD in lab experiments is its versatility. TPD exhibits various biological activities, making it a useful tool for studying different molecular targets. However, one of the limitations of using TPD is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on TPD. One potential area of research is the development of TPD-based drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis. Another potential area of research is the development of TPD-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of TPD.

Synthesis Methods

TPD can be synthesized using various methods, including the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-carboxylic acid or its derivatives. Another method involves the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-thiol. Both methods result in the formation of TPD with high yields.

Scientific Research Applications

TPD has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. TPD has also been shown to possess potent analgesic and anti-convulsant properties.

properties

CAS RN

19195-48-3

Product Name

[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3,6-diamine

InChI

InChI=1S/C5H6N6/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,6,10)(H2,7,9)

InChI Key

JJNGRGGTMWDXDD-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2N=C1N)N

Canonical SMILES

C1=CC2=NN=C(N2N=C1N)N

synonyms

1,2,4-Triazolo[4,3-b]pyridazine-3,6-diamine(9CI)

Origin of Product

United States

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